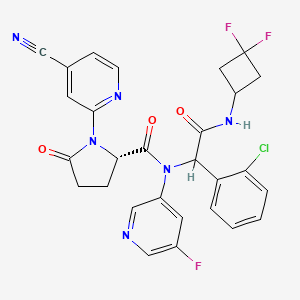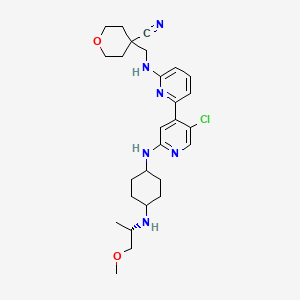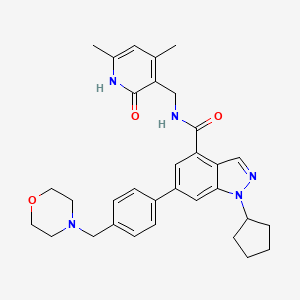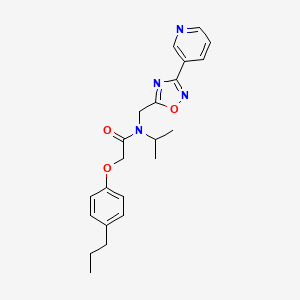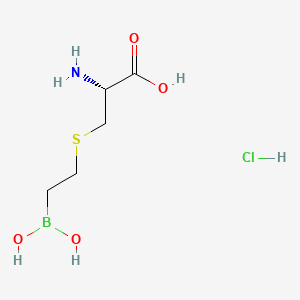
BEC 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BEC塩酸塩、別名(S)-(2-ボロノエチル)-L-システイン塩酸塩は、ボロン酸系アルギニンアナログです。これは、アルギナーゼIおよびIIの遅い結合、競合的な遷移状態阻害剤として作用します。 この化合物は、主にウレアサイクルおよび一酸化窒素産生において重要な役割を果たすアルギナーゼ酵素の阻害を研究する科学研究で使用されます .
科学的研究の応用
BEC hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent to study boronic acid chemistry and its interactions with various nucleophiles and metal ions.
Biology: Employed in the study of arginase enzymes, which are involved in the urea cycle and nitric oxide production. .
Medicine: Investigated for its potential therapeutic applications in diseases where arginase activity is dysregulated, such as cardiovascular diseases and certain cancers
Industry: Utilized in the development of new inhibitors for industrial enzymes and as a tool for studying enzyme kinetics and inhibition mechanisms
作用機序
BEC塩酸塩は、アルギナーゼ酵素を阻害することによってその効果を発揮します。BEC塩酸塩のボロン酸部分は、金属架橋水酸化物イオンによる求核攻撃を受けて、四面体ボロン酸アニオンを形成します。このアニオンは、アルギナーゼの活性部位の二核マンガンクラスターに架橋し、アルギニン加水分解反応の四面体中間体を模倣します。 この競合的阻害は、L-アルギニンのL-オルニチンと尿素への加水分解を阻止し、一酸化窒素産生やその他のダウンストリーム効果を調節します .
類似化合物の比較
類似化合物
ABH塩酸塩: 作用機序は似ていますが、構造的特徴が異なる別のアルギナーゼ阻害剤です。
NG-メチル-L-アルギニン酢酸塩: 一酸化窒素合成酵素の阻害剤で、一酸化窒素産生にも影響を与えますが、別の経路を通じて影響を与えます.
BEC塩酸塩の独自性
BEC塩酸塩は、アルギナーゼ酵素の活性部位の金属イオンと安定な錯体を形成することを可能にするボロン酸系構造により、独自です。 このユニークな機能により、アルギナーゼの阻害とそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなります .
準備方法
合成経路と反応条件
BEC塩酸塩は、L-システイン構造にボロン酸部分を導入する一連の化学反応によって合成されます。合成は通常、次の手順が含まれます。
アミノ基とチオール基の保護: L-システインのアミノ基とチオール基は、望ましくない反応を防ぐために適切な保護基を使用して保護されます。
ボロン酸基の導入: 保護されたL-システインは、ボロン酸誘導体と反応させてボロン酸基を導入します。
脱保護: 保護基は、最終生成物である(S)-(2-ボロノエチル)-L-システインを得るために除去されます。
塩酸塩の形成: 遊離塩基は、塩酸と反応させることによってその塩酸塩に変換されます
工業生産方法
BEC塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 自動反応器と精製システムの使用により、品質の一貫性とスケーラビリティが確保されます .
化学反応の分析
反応の種類
BEC塩酸塩は、次のようないくつかのタイプの化学反応を受けます。
置換反応: ボロン酸基は、さまざまな求核剤との置換反応に関与できます。
一般的な試薬と条件
求核剤: 置換反応で使用される一般的な求核剤には、アミンとアルコールがあります。
生成される主な生成物
置換生成物: 使用される求核剤に応じて、BEC塩酸塩のさまざまな置換誘導体が生成される可能性があります。
科学研究の応用
BEC塩酸塩には、次のようないくつかの科学研究の応用があります。
化学: ボロン酸化学とそのさまざまな求核剤や金属イオンとの相互作用を研究するための試薬として使用されます。
生物学: ウレアサイクルおよび一酸化窒素産生に関与するアルギナーゼ酵素の研究で使用されます。 .
医学: 心臓血管疾患や特定の癌など、アルギナーゼ活性が調節不全になっている疾患における潜在的な治療的応用について調査されています
類似化合物との比較
Similar Compounds
ABH hydrochloride: Another arginase inhibitor with a similar mechanism of action but different structural features.
NG-Methyl-L-arginine acetate salt: An inhibitor of nitric oxide synthase, which also affects nitric oxide production but through a different pathway.
Uniqueness of BEC Hydrochloride
BEC hydrochloride is unique due to its boronic acid-based structure, which allows it to form stable complexes with metal ions in the active site of arginase enzymes. This unique feature makes it a valuable tool for studying the inhibition of arginase and its role in various biological processes .
特性
CAS番号 |
222638-67-7 |
|---|---|
分子式 |
C5H13BClNO4S |
分子量 |
229.49 g/mol |
IUPAC名 |
(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |
InChIキー |
GHPYJLCQYMAXGG-WCCKRBBISA-N |
SMILES |
B(CCSCC(C(=O)O)N)(O)O.Cl |
異性体SMILES |
B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |
正規SMILES |
B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |
同義語 |
S-(2-boronoethyl)-L-cysteine, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


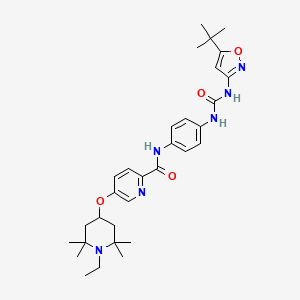

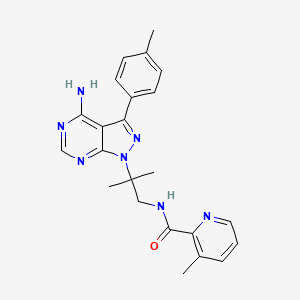
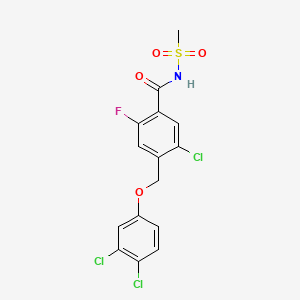
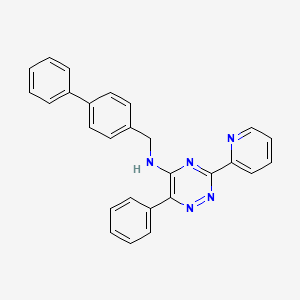


![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

